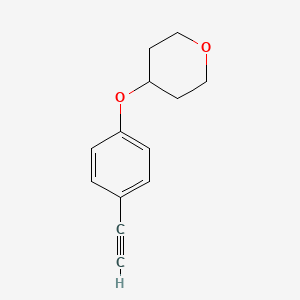![molecular formula C27H34N2O6 B13721345 4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD31735707” is a chemical entity with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31735707” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions that may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of “MFCD31735707” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring high throughput and minimal waste. Advanced techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD31735707” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD31735707” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which “MFCD31735707” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological responses. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
“MFCD31735707” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD31735708” and “MFCD31735709”.
Uniqueness: “MFCD31735707” may exhibit distinct properties, such as higher stability, greater reactivity, or specific biological activities that set it apart from its analogs.
Propriétés
Formule moléculaire |
C27H34N2O6 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
tert-butyl N-[3-[4-[3-[(1,3-dioxo-2-benzofuran-4-yl)oxy]propyl]-N-methylanilino]propyl]-N-methylcarbamate |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29(5)17-8-16-28(4)20-14-12-19(13-15-20)9-7-18-33-22-11-6-10-21-23(22)25(31)34-24(21)30/h6,10-15H,7-9,16-18H2,1-5H3 |
Clé InChI |
LVRUSDSRCNJXGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)CCCOC2=CC=CC3=C2C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



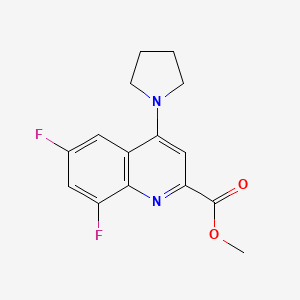
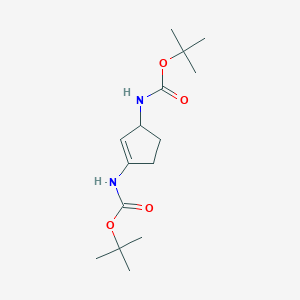
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)

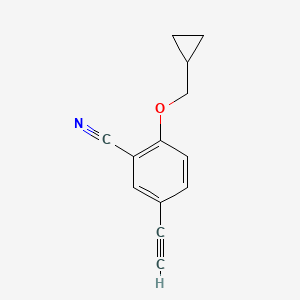
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
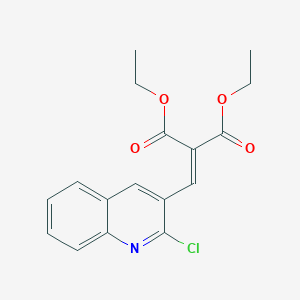
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
